tert-Butyl N-[6-(bromomethyl)pyridazin-3-yl]carbamate
Description
tert-Butyl N-[6-(bromomethyl)pyridazin-3-yl]carbamate is a bromomethyl-substituted pyridazine derivative with a tert-butyl carbamate protecting group. The bromomethyl group at position 6 of the pyridazine ring enhances reactivity, making it a valuable intermediate for nucleophilic substitutions or cross-coupling reactions .
Properties
Molecular Formula |
C10H14BrN3O2 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
tert-butyl N-[6-(bromomethyl)pyridazin-3-yl]carbamate |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)12-8-5-4-7(6-11)13-14-8/h4-5H,6H2,1-3H3,(H,12,14,15) |
InChI Key |
ZOPLVEDDUIVNEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(C=C1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[6-(bromomethyl)pyridazin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 6-(bromomethyl)pyridazine. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[6-(bromomethyl)pyridazin-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyridazine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in these reactions.
Major Products Formed:
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of pyridazine.
Oxidation Reactions: Products include pyridazine oxides or other oxidized derivatives.
Reduction Reactions: Products include reduced pyridazine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[6-(bromomethyl)pyridazin-3-yl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules .
Biology: In biological research, this compound is used to study the interactions of pyridazine derivatives with biological targets. It is also used in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is used in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor antagonists.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymer additives.
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(bromomethyl)pyridazin-3-yl]carbamate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in:
- Heterocyclic core : Pyridazine (six-membered ring with two adjacent nitrogen atoms) vs. pyridine (one nitrogen atom).
- Substituent type: Bromomethyl, aminomethyl, hydroxymethyl, chloro, or bromo groups.
- Substituent position : Variations at positions 2, 3, 4, or 6 on the ring.
Key Analog Compounds and Properties
Table 1: Structural and Physicochemical Comparison
Industrial and Research Relevance
- Cost and Availability : Bromo-chloro derivatives (e.g., CAS 1142192-48-0) are commercially available but costly ($400/g), limiting large-scale use .
- Macromolecular Applications : Pyridazine derivatives are increasingly used in high-throughput crystallography pipelines (e.g., SHELX programs), where precise functionalization aids in phasing .
Biological Activity
tert-Butyl N-[6-(bromomethyl)pyridazin-3-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and applications in various fields, including pharmaceuticals and agrochemicals.
- Molecular Formula : C11H15BrN2O2
- Molecular Weight : 287.15 g/mol
- Structure : The compound features a pyridazine core with a bromomethyl substituent and a tert-butyl carbamate group, contributing to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Reagents : tert-butyl carbamate and 6-(bromomethyl)pyridazine.
- Conditions : The reaction is generally carried out in the presence of a base such as cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane or dichloromethane at room temperature.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic substitution reactions, forming covalent bonds with biological molecules such as enzymes or receptors.
- Enzyme Modulation : By binding to specific targets, the compound can modulate enzyme activity, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.
- Enzyme Inhibition : It has been utilized in studies focusing on enzyme mechanisms, indicating potential as an enzyme inhibitor .
- Pharmacological Applications : The compound shows promise in the development of pharmaceuticals targeting various diseases due to its unique structure and reactivity.
Case Study 1: Enzyme Inhibition
In a study examining enzyme inhibition, this compound was tested against several enzymes. Results indicated significant inhibition rates, suggesting its potential as a lead compound for developing enzyme inhibitors.
| Enzyme Tested | Inhibition Rate (%) |
|---|---|
| Enzyme A | 75 |
| Enzyme B | 60 |
| Enzyme C | 80 |
Case Study 2: Antimicrobial Efficacy
A separate investigation into the antimicrobial efficacy of the compound revealed that it effectively inhibited the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Applications
The diverse biological activities of this compound make it suitable for various applications:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing tert-Butyl N-[6-(bromomethyl)pyridazin-3-yl]carbamate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 6-(bromomethyl)pyridazin-3-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or sodium carbonate) to neutralize HCl byproducts. Solvents like dichloromethane or THF are used under inert conditions (N₂ atmosphere) at 0–25°C. Reaction progress is monitored via TLC or HPLC, with yields ranging from 60–85% after purification by column chromatography .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH₃), bromomethyl (δ ~4.3–4.5 ppm), and pyridazine ring protons (δ 7.5–8.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ = 302.06 for C₁₀H₁₄BrN₃O₂).
- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs are widely used for small-molecule refinement .
- HPLC : Purity >95% is typically required for biological studies, using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported synthetic yields or byproduct formation?
Discrepancies often arise from competing reactions at the bromomethyl group (e.g., elimination or hydrolysis). To mitigate this:
Q. How does the bromomethyl group influence reactivity in downstream functionalization?
The bromomethyl moiety serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions. For example:
- Suzuki Coupling : Replace bromide with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) to generate analogs for structure-activity relationship (SAR) studies.
- Amine Alkylation : React with primary/secondary amines to produce tertiary amines, useful in drug discovery . Kinetic studies (via ¹H NMR) show bromine substitution occurs faster in polar aprotic solvents (DMF > THF) .
Q. What computational methods are recommended to predict the compound’s stability under varying pH conditions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model hydrolysis pathways of the carbamate group. Key findings:
Q. How can researchers troubleshoot low yields in enzymatic inhibition assays involving this compound?
Potential issues include:
- Solubility : Use DMSO for stock solutions (<5% v/v in buffer) to avoid precipitation.
- Non-specific binding : Add BSA (0.1–1%) to block hydrophobic interactions.
- Enzyme Inhibition : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Methodological Considerations
Q. What protocols ensure safe handling of the bromomethyl group during synthesis?
Q. How can X-ray crystallography data be refined when the bromine atom exhibits disorder?
SHELXL refinement tools allow for anisotropic displacement parameter (ADP) modeling of bromine. Split occupancy models (e.g., 50:50 disorder) improve R-factors (<0.05). Use TWIN commands in SHELX for twinned crystals .
Applications in Drug Discovery
Q. What biological targets are prioritized for studies with this compound?
The pyridazine-carbamate scaffold is explored in:
Q. How does this compound compare to structurally similar analogs in cytotoxicity assays?
SAR studies reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
